![molecular formula C8H6ClN3 B180473 4-Chloro-2-methylpyrido[3,4-d]pyrimidine CAS No. 101900-98-5](/img/structure/B180473.png)

4-Chloro-2-methylpyrido[3,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

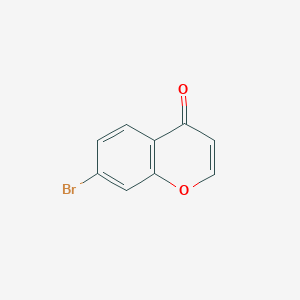

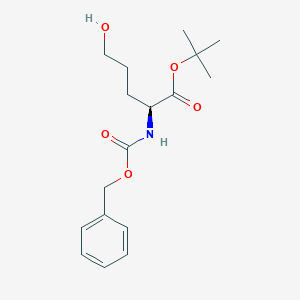

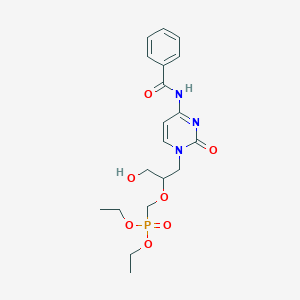

4-Chloro-2-methylpyrido[3,4-d]pyrimidine is a chemical compound with the molecular formula C8H6ClN3 . It is a solid substance and has a molecular weight of 179.61 .

Molecular Structure Analysis

The InChI code for 4-Chloro-2-methylpyrido[3,4-d]pyrimidine is 1S/C8H6ClN3/c1-5-11-7-4-10-3-2-6(7)8(9)12-5/h2-4H,1H3 . This indicates the positions of the atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis

4-Chloro-2-methylpyrido[3,4-d]pyrimidine is a solid substance . It has a molecular weight of 179.61 .Applications De Recherche Scientifique

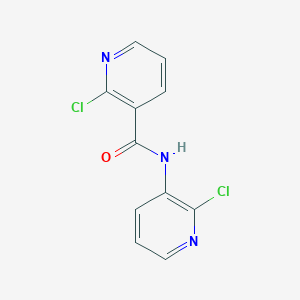

Synthesis and Antitumor Activity

4-Chloro-2-methylpyrido[3,4-d]pyrimidine and its derivatives have been explored for their potential in antitumor activities. For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine demonstrated significant activity against Walker 256 carcinosarcoma in rats, highlighting its potent inhibition of mammalian dihydrofolate reductase. This synthesis route is applicable to a wide range of substituted benzyl-methylpyrido[2,3-d]pyrimidines, suggesting a broader application in the development of lipid-soluble inhibitors for cancer treatment (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

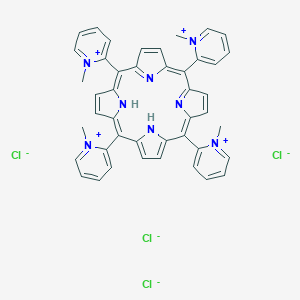

Crystal Structure and Spectral Characteristics

Research on 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one and its bis(perchlorate) counterpart has contributed to understanding the structural and spectral properties of pyrido[3,4-d]pyrimidine derivatives. X-ray diffraction and IR spectroscopy studies revealed the existence of these compounds in both molecular and zwitterion forms in crystals and solutions, respectively. This research provides valuable insights into the tautomeric equilibrium and the influence of solvent type and pH on the structural behavior of pyrido[1,2-a]pyrimidines (Koval’chukova, Mordovina, Kuz’mina, Nikitin, Zaitsev, Strashnova, & Palkina, 2004).

Modification for Enhanced Analgesic Properties

Studies have also explored the chemical modification of pyrido[1,2-a]pyrimidine derivatives to optimize biological properties such as analgesic effects. Specifically, methylation at position 8 in the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides has shown increased biological activity, particularly for para-substituted derivatives. This modification suggests potential for developing new analgesic agents (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

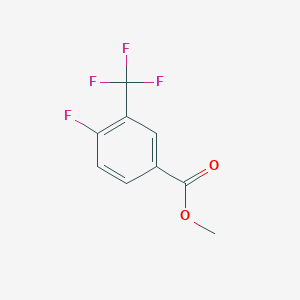

Development of Anticancer Agents

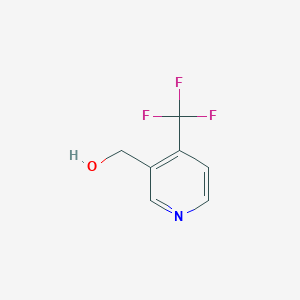

Another significant application is the synthesis of Lanso Aminopyrimidines from 4-(2,2,2-trifluoroethoxy)-2-(chloromethyl)-3-methylpyridine, leading to novel pyrimidine derivatives with notable in vitro anticancer activities, particularly against Leukaemia cancer cells. This research underscores the potential of these compounds as lead candidates for developing new anticancer agents (Pandya, Dholaria, & Kapadiya, 2020).

Safety And Hazards

4-Chloro-2-methylpyrido[3,4-d]pyrimidine is classified as dangerous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled . Proper safety precautions should be taken during production, storage, transportation, and usage to prevent contact, inhalation, and fire hazards .

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-2-methylpyrido[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c1-5-11-7-4-10-3-2-6(7)8(9)12-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEIBEFIEMQBRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CN=C2)C(=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544427 |

Source

|

| Record name | 4-Chloro-2-methylpyrido[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methylpyrido[3,4-d]pyrimidine | |

CAS RN |

101900-98-5 |

Source

|

| Record name | 4-Chloro-2-methylpyrido[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B180395.png)

![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B180412.png)

![4-tert-Butylcalix[4]arene tetraacetic acid](/img/structure/B180413.png)